molecular formula C12H8ClNO2 B13146003 2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde

2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde

Cat. No.: B13146003
M. Wt: 233.65 g/mol
InChI Key: IJRKNRIBCYPOGN-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 5-chloro-3-hydroxypyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 5-chloro-3-hydroxypyridine with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the cost-effectiveness and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(5-Chloro-3-hydroxypyridin-2-yl)benzoic acid.

    Reduction: 2-(5-Chloro-3-hydroxypyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-3-hydroxypyridin-2-yl)benzaldehyde
  • 2-(5-Methyl-3-hydroxypyridin-2-yl)benzaldehyde
  • 2-(5-Fluoro-3-hydroxypyridin-2-yl)benzaldehyde

Uniqueness

2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-(5-chloro-3-hydroxypyridin-2-yl)benzaldehyde

InChI

InChI=1S/C12H8ClNO2/c13-9-5-11(16)12(14-6-9)10-4-2-1-3-8(10)7-15/h1-7,16H

InChI Key

IJRKNRIBCYPOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

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